
Methyl 8,11,14,17-eicosatetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four cis double bonds at positions 8, 11, 14, and 17. This compound is part of the family of fatty acid methyl esters, which are commonly used in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate typically involves the esterification of eicosatetraenoic acid with methanol. This reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate can be achieved through the transesterification of triglycerides containing eicosatetraenoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide, to yield the methyl ester and glycerol as a byproduct .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-(8Z,11Z,14Z,17Z)-Icosa-8,11,14,17-tetraenoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Sauerstoff und Peroxide.
Reduktion: Die Reduktion der Doppelbindungen kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff erreicht werden.
Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff oder Wasserstoffperoxid unter milden Bedingungen.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Hydroperoxide und andere oxidierte Derivate.
Reduktion: Gesättigter Fettsäuremethylester.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-(8Z,11Z,14Z,17Z)-Icosa-8,11,14,17-tetraenoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Standard in der Gaschromatographie für die Analyse von Fettsäuremethylestern verwendet.
Biologie: Studien zu seiner Rolle in der Zellmembranstruktur und -funktion.
Medizin: Untersucht für seine potenziellen entzündungshemmenden und kardioprotektiven Wirkungen.
Industrie: Wird bei der Produktion von Biodiesel und als Bestandteil von Schmierstoffen und Tensiden verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-(8Z,11Z,14Z,17Z)-Icosa-8,11,14,17-tetraenoat beinhaltet seine Einarbeitung in Zellmembranen, wo er die Membranfluidität und -funktion beeinflusst. Es kann auch zu bioaktiven Lipidmediatoren metabolisiert werden, die Entzündungsreaktionen und andere zelluläre Prozesse modulieren. Die molekularen Ziele sind Enzyme, die am Lipidstoffwechsel beteiligt sind, und Signalwege, die mit Entzündungen zusammenhängen .
Ähnliche Verbindungen:
Methyl-(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoat: Ein weiterer mehrfach ungesättigter Fettsäuremethylester mit fünf cis-Doppelbindungen.
Ethyl-(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoat: Ein Ethylester-Derivat der Icosapentaensäure.
Einzigartigkeit: Methyl-(8Z,11Z,14Z,17Z)-Icosa-8,11,14,17-tetraenoat ist aufgrund seiner spezifischen Anordnung von vier cis-Doppelbindungen einzigartig, was ihm besondere physikalische und chemische Eigenschaften verleiht. Diese Konfiguration beeinflusst seine Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Wirkmechanismus
The mechanism of action of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipid mediators that modulate inflammatory responses and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .
Vergleich Mit ähnlichen Verbindungen
Methyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another polyunsaturated fatty acid methyl ester with five cis double bonds.
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: An ethyl ester derivative of eicosapentaenoic acid.
Uniqueness: Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate is unique due to its specific arrangement of four cis double bonds, which imparts distinct physical and chemical properties. This configuration influences its reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H34O2 |
|---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
methyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3 |
InChI-Schlüssel |
OHQGIWOBGITZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
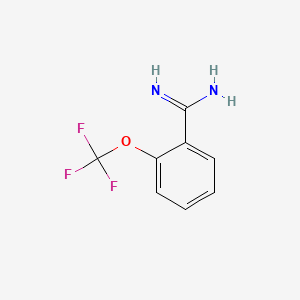

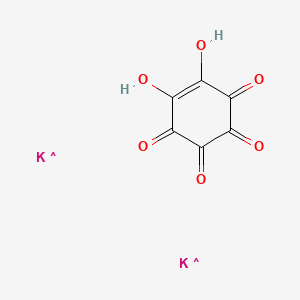

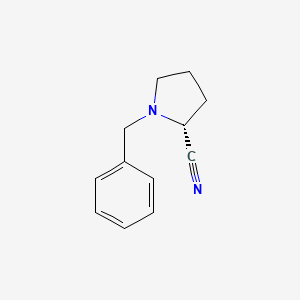
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
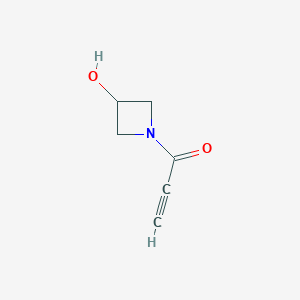
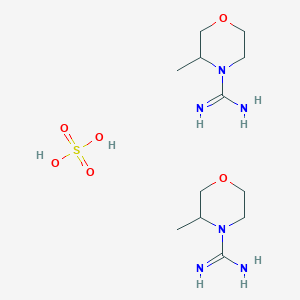
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

